molecular formula C10H18FNO3 B591637 trans-1-Boc-4-fluoro-3-hydroxypiperidine CAS No. 955028-82-7

trans-1-Boc-4-fluoro-3-hydroxypiperidine

Cat. No.: B591637
CAS No.: 955028-82-7
M. Wt: 219.256
InChI Key: FZAKOAFETOZBLC-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1-Boc-4-fluoro-3-hydroxypiperidine: is a chemical compound with the molecular formula C10H18FNO3 and a molecular weight of 219.26 g/mol . It is also known by its IUPAC name, tert-butyl (3R,4R)-4-fluoro-3-hydroxy-1-piperidinecarboxylate . This compound is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a fluoro and a hydroxyl group on the piperidine ring, as well as a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Boc-4-fluoro-3-hydroxypiperidine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of trans-1-Boc-4-fluoro-3-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The fluoro and hydroxyl groups play a crucial role in its reactivity and binding affinity. The Boc protecting group ensures selective reactions at the desired positions on the piperidine ring .

Comparison with Similar Compounds

Uniqueness:

Biological Activity

trans-1-Boc-4-fluoro-3-hydroxypiperidine is a piperidine derivative notable for its potential applications in medicinal chemistry and drug development. Its structural characteristics, including the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom, contribute to its biological activity and utility as a building block for synthesizing fluorinated compounds. This article explores the biological activity of this compound, highlighting relevant studies, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C10H18FNO3
  • Molecular Weight : 219.26 g/mol
  • CAS Number : 955028-82-7
  • IUPAC Name : rel-tert-butyl (3R,4R)-4-fluoro-3-hydroxypiperidine-1-carboxylate

The compound's unique features, such as the fluorine atom's electronic properties and steric effects, make it a valuable candidate in drug discovery and development .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Initial reactions include the formation of the piperidine framework through cyclization reactions.
  • Introduction of Functional Groups : The Boc protecting group is added to facilitate further modifications without affecting the hydroxyl or fluorine functionalities.
  • Fluorination : Selective fluorination can be achieved using various reagents that introduce the fluorine atom at the desired position on the piperidine ring.

These synthetic routes allow for high yields and purity, making this compound accessible for further modifications .

Medicinal Chemistry Applications

This compound serves as a precursor for synthesizing various biologically active compounds. Its derivatives have shown promise in several therapeutic areas, particularly in cancer therapy and enzyme inhibition.

  • Inhibition of Cathepsin K : Research indicates that derivatives synthesized from this compound exhibit inhibitory activity against cathepsin K, an enzyme involved in bone resorption and implicated in osteoporosis and arthritis. This highlights its potential in developing treatments for bone-related diseases.
  • Anticancer Activity : Several studies have explored the anticancer properties of piperidine derivatives. For instance, compounds derived from this scaffold have demonstrated cytotoxic effects against various cancer cell lines, outperforming traditional chemotherapeutics in some cases . The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance efficacy against cancer cells.

Structure–Activity Relationships

The biological activity of this compound is influenced by its structural features. The presence of the hydroxyl group and fluorine atom can significantly affect binding affinities to biological targets. For example:

  • The fluorine atom enhances lipophilicity, potentially improving membrane permeability.
  • The hydroxyl group may participate in hydrogen bonding with target proteins, influencing binding interactions .

Study on Anticancer Agents

A notable study synthesized several derivatives from this compound to evaluate their anticancer activity. These derivatives were tested against FaDu hypopharyngeal tumor cells, revealing improved cytotoxicity compared to standard treatments like bleomycin . The findings suggest that structural modifications can lead to enhanced therapeutic profiles.

Enzyme Inhibition Research

Another study focused on developing inhibitors targeting histone deacetylases (HDACs) using this compound as a starting material. The resulting compounds exhibited significant HDAC inhibitory activity with low IC50 values, indicating their potential as effective anticancer agents through epigenetic modulation .

Properties

IUPAC Name

tert-butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAKOAFETOZBLC-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670502
Record name tert-Butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955028-82-7
Record name tert-Butyl (3S,4S)-4-fluoro-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.